molecular formula C15H19N3O3 B13374083 N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine

Cat. No.: B13374083
M. Wt: 289.33 g/mol
InChI Key: IMAVXQCBKSDSKE-UHFFFAOYSA-N
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Description

The compound N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine features a cyclopropanamine moiety linked to a benzyl group substituted with methoxy and a 3-methyl-1,2,4-oxadiazol-5-yl methoxy group. This structure combines rigidity from the cyclopropane ring with electronic modulation via the oxadiazole and methoxy substituents. The oxadiazole ring, a heterocycle with nitrogen and oxygen atoms, is known to enhance metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]cyclopropanamine

InChI

InChI=1S/C15H19N3O3/c1-10-17-15(21-18-10)9-20-13-6-3-11(7-14(13)19-2)8-16-12-4-5-12/h3,6-7,12,16H,4-5,8-9H2,1-2H3

InChI Key

IMAVXQCBKSDSKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)COC2=C(C=C(C=C2)CNC3CC3)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Benzyl Intermediate

Method A: Aromatic Substitution and Methoxylation

  • Starting from a phenolic precursor, electrophilic aromatic substitution introduces the methoxy group at the 3-position.
  • A halogenation step (e.g., bromination or chlorination) at the 4-position facilitates subsequent substitution.

Method B: Use of Aromatic Precursors

  • Aromatic compounds such as 3-methoxy-4-hydroxybenzyl derivatives are synthesized via methylation of phenolic hydroxyl groups, followed by halogenation and substitution reactions.

Formation of the 1,2,4-Oxadiazole Ring

  • The 3-methyl-1,2,4-oxadiazole-5-yl moiety is typically synthesized using cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
  • A common route involves the condensation of suitable hydrazides with carboxylic acids or their derivatives, followed by dehydration to form the heterocyclic ring.

Coupling of the Benzyl and Oxadiazole Units

  • The benzyl precursor bearing the methoxy and oxadiazole substituents is coupled with a cyclopropanamine derivative.
  • This is often achieved through nucleophilic substitution or reductive amination, depending on the functional groups present.

Final Functionalization and Purification

  • The final compound is purified via chromatography or recrystallization.
  • Additional steps may involve deprotection or salt formation, such as converting to the acetate salt for stability and bioavailability.

Representative Preparation Data

Step Methodology Conditions Yield Notes
Benzyl precursor synthesis Aromatic substitution Reflux with methylating agents 70-85% Regioselectivity critical
Oxadiazole ring formation Cyclization of hydrazides Heat under reflux 60-75% Requires dry conditions
Coupling with cyclopropanamine Nucleophilic substitution Room temperature, inert atmosphere 65-80% Use of catalysts like palladium or copper
Final purification Chromatography Silica gel or recrystallization 85-90% Ensures high purity

Notable Research Findings and Patent Data

  • Patent WO2021255071A1 describes synthesis involving oxadiazine derivatives, emphasizing cyclization reactions and heterocyclic formation under controlled conditions, often using chlorinated solvents and specific catalysts to optimize heterocycle formation.
  • Research Example : A method involving oxidation of methyl groups on aromatic rings using m-chloroperbenzoic acid (mCPBA) to introduce functionalities necessary for heterocycle formation, followed by coupling with amines under reductive conditions, has been documented in related heterocyclic syntheses.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Yield References
Aromatic substitution & methoxylation Phenolic benzyl derivatives Methyl iodide, base Reflux, inert atmosphere 70-85% Literature, patent data
Heterocycle synthesis Hydrazides, carboxylic acids Cyclization catalysts Reflux, dry conditions 60-75% Patent WO2021255071A1
Coupling with cyclopropanamine Benzyl-oxadiazole intermediates Reducing agents, catalysts Room temp, inert 65-80% Research articles, patents

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce various reduced derivatives.

Scientific Research Applications

N-cyclopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine involves its interaction with specific molecular targets. The oxadiazole ring and methoxy group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in substituents, molecular weight, and pharmacological relevance:

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Notes Reference
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine (Target) Cyclopropanamine, 3-methoxybenzyl, oxadiazole methoxy ~318.35 (estimated) Potential CNS activity due to amine rigidity
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine hydrochloride Cyclopropanamine, oxadiazole (no benzyl substituents) ~200.66 Simpler structure; possible precursor
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide Oxadiazole methyl, benzenesulfonamide ~267.31 Sulfonamide group enhances solubility
1-(3,4-Dimethoxyphenyl)cyclopropanamine (CAS: 1255791-18-4) Cyclopropanamine, dimethoxyphenyl (no oxadiazole) ~207.27 Lacks heterocyclic stability; simpler scaffold
Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) Oxadiazole-quinoline-piperidine hybrid 465.55 Clinically explored for depression

Key Comparison Points

Oxadiazole Role: The target compound’s 3-methyl-1,2,4-oxadiazole group enhances metabolic stability compared to non-heterocyclic analogues like 1-(3,4-dimethoxyphenyl)cyclopropanamine . This heterocycle also introduces hydrogen-bonding capacity, similar to sulfonamide derivatives in .

Substituent Effects : The 3-methoxy and 4-oxadiazole methoxy groups on the benzyl ring may increase lipophilicity compared to polar sulfonamides (e.g., ), impacting blood-brain barrier penetration in CNS-targeted applications.

Synthetic Accessibility : The target compound’s synthesis likely involves coupling a preformed oxadiazole-methoxybenzyl chloride with cyclopropanamine, analogous to methods in for benzamide synthesis .

Research Findings and Data

Physicochemical Properties

  • LogP Estimate : ~2.5 (moderate lipophilicity due to methoxy and oxadiazole groups).
  • Hydrogen Bond Donors/Acceptors: 2 donors (amine), 6 acceptors (oxadiazole, methoxy).

Structural Validation

X-ray crystallography (as in ) or SHELX refinement () would be critical to confirm the target compound’s geometry, particularly the oxadiazole-benzyl dihedral angle .

Biological Activity

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine is a complex organic compound characterized by its unique structural features, including a methoxy group, an oxadiazole moiety, and a cyclopropanamine core. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

PropertyValue
Molecular Formula C21H25N3O4
Molecular Weight 383.4 g/mol
IUPAC Name This compound
Canonical SMILES CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCC3=CC=CC=C3OC)OC

The biological activity of this compound is attributed to its interaction with specific molecular targets. The oxadiazole group is known for its potential antimicrobial and anticancer properties, making this compound of interest in medicinal chemistry. The compound may modulate various biological pathways by binding to enzymes or receptors involved in cellular processes related to cancer progression and microbial resistance.

Antimicrobial Activity

Preliminary studies indicate that the oxadiazole moiety contributes significantly to the antimicrobial properties of the compound. Research suggests that compounds with similar structures exhibit activity against various bacterial strains and fungi. Further investigations are necessary to quantify the antimicrobial efficacy of this compound against specific pathogens.

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly in relation to B cell malignancies. Studies have shown that derivatives with similar structural features can inhibit Bruton's tyrosine kinase (BTK), a critical component in B cell receptor signaling pathways. This inhibition leads to reduced proliferation of cancer cells and induction of apoptosis . The specific IC50 values and mechanisms of action for this compound require further research.

Case Studies

  • Study on BTK Inhibition :
    • A series of pyrimido[4,5-d][1,3]oxazin derivatives were evaluated for BTK inhibitory activity. One compound exhibited an IC50 of 7 nM and significantly inhibited BTK activation in B cell lymphoma cells. This study highlights the potential for similar compounds like N-{3-methoxy...} to serve as effective BTK inhibitors .
  • Antimicrobial Testing :
    • Initial tests on related oxadiazole compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Future studies should focus on determining the minimum inhibitory concentration (MIC) for N-{3-methoxy...} against various microbial strains.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis is typically required. For example:

  • Step 1 : Coupling of 3-methyl-1,2,4-oxadiazole-5-methanol with 3-methoxy-4-hydroxybenzaldehyde via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) to form the ether linkage .
  • Step 2 : Reductive amination of the benzaldehyde intermediate with cyclopropanamine (using NaBH3CN or Pd/C under hydrogen) .
    • Optimization : Control temperature (e.g., 0–25°C for Mitsunobu), inert atmosphere (N2/Ar), and solvent polarity (THF/DMF) to minimize side reactions. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structure and purity of this compound be confirmed during synthesis?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to verify methoxy (δ ~3.8 ppm), oxadiazole (C=N-O signals), and cyclopropane protons (δ ~0.5–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What preliminary biological screening approaches are suitable for this compound?

  • In vitro Assays :

  • Enzyme Inhibition : Test against kinases or proteases (e.g., fluorescence-based assays) due to oxadiazole’s hydrogen-bonding potential .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram+/Gram– bacteria .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

Advanced Research Questions

Q. How do substituents (methoxy, oxadiazole, cyclopropane) influence the compound’s physicochemical and bioactivity profiles?

  • Physicochemical :

  • Methoxy group enhances lipophilicity (logP calculation via ChemDraw) and π-π stacking .
  • Oxadiazole improves metabolic stability and binding affinity (docking studies with target proteins) .
  • Cyclopropane imposes conformational rigidity, potentially enhancing target selectivity .
    • Structure-Activity Relationship (SAR) : Compare analogues (e.g., replacing oxadiazole with triazole) via Free-Wilson analysis to identify critical pharmacophores .

Q. What mechanistic insights explain contradictions in biological activity data across similar compounds?

  • Case Study : If conflicting cytotoxicity data arise, consider:

  • Solubility : Poor aqueous solubility (logS < -4) may lead to false negatives; use DMSO/cosolvent systems .
  • Metabolic Stability : Oxadiazole ring susceptibility to hepatic CYP450 enzymes (evaluate via microsomal assays) .
  • Off-target Effects : Screen against unrelated targets (e.g., hERG channel) to rule out nonspecific binding .

Q. How can reaction pathways for key intermediates (e.g., oxadiazole formation) be validated?

  • Kinetic Analysis : Monitor oxadiazole cyclization (hydroxylamine + nitrile) via in situ IR spectroscopy to track intermediate formation .
  • Computational Modeling : DFT calculations (Gaussian 09) to compare activation energies of alternative pathways (e.g., [3+2] vs. stepwise mechanisms) .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

  • X-ray Crystallography : For unambiguous confirmation of cyclopropane geometry and oxadiazole orientation .
  • 2D NMR : NOESY/ROESY to assign stereochemistry in cyclopropane-containing intermediates .

Methodological Considerations

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Troubleshooting :

  • By-product Identification : LC-MS to detect dimers/oxidized species .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)2 vs. PdCl2) for reductive amination .
    • Yield Optimization : Design of Experiments (DoE) to evaluate temperature, solvent, and stoichiometry interactions .

Q. What in vivo study designs are appropriate if preliminary bioactivity is promising?

  • Pharmacokinetics :

  • ADME Profiling : Plasma stability (37°C, 1 hr), protein binding (equilibrium dialysis), and oral bioavailability (rodent models) .
    • Toxicity : Acute toxicity (LD50) and histopathology in BALB/c mice .

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